methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-7-4-9-11(10(5-7)18-2)8(6-15)12(14-9)13(16)19-3/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPNBGVQEDAQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 3-carboxy-4,6-dimethoxy-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-4,6-dimethoxy-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylate ester group can undergo hydrolysis to release the active form of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Table 1: Structural and Functional Comparison
Impact of Substituent Position and Functional Groups
(a) Methoxy Group Positioning
- 4,6-Dimethoxy vs. 5,6-Dimethoxy :
- The 4,6-dimethoxy configuration (target compound) creates distinct electronic and steric environments compared to 5,6-dimethoxy isomers. For example, 4,6-substitution may enhance resonance stabilization of the indole ring, affecting reactivity in electrophilic substitutions .
- In contrast, 5,6-dimethoxy derivatives (e.g., ’s ethyl 5,6-dimethoxyindole) are often employed in phosphodiesterase-4B (PDE4B) inhibition studies, suggesting substituent positioning influences target selectivity .
(b) Formyl vs. Amino/Acetyl Groups
- The formyl group at position 3 enables condensation reactions, as demonstrated in , where 3-formylindoles react with aminothiazoles to form bioactive hybrids.
(c) Ester Chain Length
Biological Activity
Methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative that has garnered interest in the scientific community due to its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.
Overview of the Compound
This compound is characterized by its unique structure, which includes a formyl group, two methoxy groups, and a carboxylate ester group attached to the indole ring. This structural configuration is significant as it influences the compound's reactivity and biological activity.
Antiviral Activity
Research indicates that this compound exhibits potential antiviral properties. In vitro studies have shown that indole derivatives can interfere with viral replication mechanisms. The specific mechanisms of action typically involve the inhibition of viral enzymes or interference with viral entry into host cells .
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to enhance caspase-3 activity in breast cancer MDA-MB-231 cells at concentrations as low as 1 µM, indicating its potential as an effective anticancer agent .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| MDA-MB-231 | 1 | Apoptosis induction | |
| HepG2 | 10 | Growth inhibition | |
| Various | Varies | Microtubule destabilization |
Antimicrobial Activity
The compound also displays promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have reported minimum inhibitory concentration (MIC) values that suggest significant antibacterial effects.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 5.64 |
| C. albicans | 16.69 |
| P. aeruginosa | 13.40 |
These findings indicate that this compound could be a valuable candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Indole derivatives are known to affect multiple targets within cells, leading to diverse pharmacological effects:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Microtubule Destabilization : It may disrupt microtubule assembly, which is critical for cell division and proliferation.
- Antiviral Mechanisms : Potentially inhibits viral replication through interference with viral enzymes.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Breast Cancer Study : In a study involving MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes and increased apoptosis markers.
- Antiviral Screening : The compound was tested against several viruses, showing promising results in reducing viral load in infected cell cultures.
- Antimicrobial Efficacy : A comprehensive screening against various bacterial strains revealed notable antimicrobial properties, particularly against E. coli and S. aureus.
Q & A
Q. What are the standard synthetic routes for methyl 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylate?
The compound is typically synthesized via multi-step routes, including:
- Fischer indole synthesis : Starting with phenylhydrazine and a ketone/aldehyde under acidic conditions, followed by functionalization (methylation, formylation, esterification) .
- Hemetsberger indole synthesis : Utilized for constructing the indole core, with subsequent Vilsmeier-Haack formylation to introduce the aldehyde group at position 3 .
- Key steps : Methylation (to introduce methoxy groups) and formylation (using reagents like POCl₃/DMF for electrophilic substitution) .
Q. Which spectroscopic techniques confirm the structure of this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at C4/C6, formyl at C3) .
- Mass spectrometry : Confirms molecular weight (C₁₄H₁₅NO₅, MW 273.28 g/mol) .
- X-ray crystallography : Validates planar indole core and hydrogen-bonding interactions in the crystal lattice (e.g., C–H⋯O bonds) .
Q. What are the common chemical reactions this compound undergoes?
- Oxidation : Formyl group (C3) can be oxidized to carboxylic acid using KMnO₄ or CrO₂Cl₂ .
- Reduction : LiAlH₄ reduces the formyl group to a hydroxymethyl derivative .
- Schiff base formation : The aldehyde reacts with amines to form imine derivatives for biological studies .
Advanced Research Questions
Q. How can researchers optimize the formylation step in synthesis?
- Vilsmeier-Haack conditions : Optimize POCl₃/DMF ratio and temperature (e.g., 0–5°C for electrophilic substitution) to minimize side reactions .
- Alternative methods : Use chloroacetic acid/sodium acetate in refluxing acetic acid for regioselective formylation .
- Monitoring : Employ TLC/HPLC to track reaction progress and isolate intermediates .
Q. What structural features influence this compound’s biological activity?
- Methoxy groups (C4/C6) : Enhance solubility and bioavailability by increasing polarity .
- Formyl group (C3) : Provides electrophilic character for covalent binding to nucleophilic protein residues (e.g., cysteine thiols) .
- Indole core : Essential for π-π stacking with biological targets (e.g., enzyme active sites) .
| Substituent Position | Role in Bioactivity | Example Derivatives |
|---|---|---|
| C3 (formyl) | Electrophilic reactivity | Schiff bases |
| C4/C6 (methoxy) | Solubility modulation | 5-Fluoro analogs |
Q. How can conflicting data on antitumor activity be resolved?
- Assay standardization : Compare results across consistent cell lines (e.g., MCF-7 vs. HepG2) and protocols (e.g., MTT vs. SRB assays) .
- SAR studies : Synthesize derivatives (e.g., replacing methoxy with halogens) to isolate substituent effects .
- Mechanistic validation : Use molecular docking to confirm target binding (e.g., tubulin inhibition) .
Q. What strategies improve the compound’s stability during storage?
- Protection from light/moisture : Store in amber vials with desiccants at –20°C .
- Derivatization : Convert the formyl group to a stable oxime or hydrazone derivative for long-term studies .
Q. How does this compound compare to structurally similar indole derivatives?
- Fluorinated analogs : Methyl 3,5-difluoro derivatives show enhanced electronic properties but reduced solubility .
- Ethyl esters : Ethyl 3-formyl-1H-indole-7-carboxylate exhibits altered regioselectivity in reactions .
- Key differences : Methoxy groups in this compound improve pharmacokinetics compared to non-substituted indoles .
Methodological Guidance
Q. What purification methods are recommended for synthetic intermediates?
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients for polar intermediates .
- Recrystallization : Employ DMF/acetic acid mixtures for high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water for final product isolation .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Step 1 : Synthesize analogs with single substituent changes (e.g., –OCH₃ → –F at C4/C6) .
- Step 2 : Test in standardized bioassays (e.g., antimicrobial disk diffusion, IC₅₀ in cancer cells) .
- Step 3 : Perform computational modeling (e.g., DFT for electronic effects, docking for target affinity) .
Data Analysis & Contradictions
Q. Why do some studies report low cytotoxicity despite promising in vitro binding?
- Membrane permeability : Methoxy groups may limit cellular uptake; test derivatives with improved lipophilicity .
- Metabolic instability : Evaluate metabolites using LC-MS to identify deactivation pathways .
Q. How to address discrepancies in reaction yields during scale-up?
- Process optimization : Transition from batch to flow chemistry for better heat/mass transfer .
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
